4-Nitrobenzo[d]thiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C8H3N3O2S It is characterized by the presence of a nitro group and a cyano group attached to a benzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzenethiol with a suitable nitrile compound under specific conditions. One common method includes the use of 4-nitrobenzonitrile as a starting material, which undergoes a cyclization reaction with 2-aminobenzenethiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) .
Major Products Formed:
Oxidation: Formation of 4-aminobenzo[d]thiazole-2-carbonitrile.
Reduction: Formation of 4-nitrobenzo[d]thiazole-2-amine.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 4-Nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and cyano groups play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 5-Nitrobenzo[d]thiazole-2-carbonitrile
- 2-Aminobenzo[d]thiazole
- 4-Chlorobenzo[d]thiazole-2-carbonitrile
Comparison: 4-Nitrobenzo[d]thiazole-2-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, 5-Nitrobenzo[d]thiazole-2-carbonitrile lacks the cyano group, which may result in different chemical and biological properties .
Eigenschaften
Molekularformel |
C8H3N3O2S |
---|---|
Molekulargewicht |
205.20 g/mol |
IUPAC-Name |
4-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3N3O2S/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H |
InChI-Schlüssel |
RFRVRJRHFCQMEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC(=N2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.